
3-Chlorobutane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chlorobutane-1,2-diol is an organic compound with the molecular formula C₄H₉ClO₂. It is a colorless liquid with a slightly sweet odor and is soluble in water and polar solvents . This compound is commonly used as a building block in organic synthesis and is known for its chiral properties, meaning it can exist in two different forms with distinct biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Chlorobutane-1,2-diol can be synthesized through various methods. One common approach involves the chlorination of butane-1,2-diol. This reaction typically uses thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) as chlorinating agents under controlled conditions . The reaction proceeds as follows:
CH3CH(OH)CH(OH)CH3+SOCl2→CH3CH(Cl)CH(OH)CH3+SO2+HCl
Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar chlorination methods. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified through distillation and recrystallization to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chlorobutane-1,2-diol undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions (OH⁻), to form butane-1,2-diol.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: LiAlH₄, sodium borohydride (NaBH₄), in anhydrous solvents.
Substitution: Nucleophiles like OH⁻, NH₃, under mild to moderate conditions.
Major Products Formed:
Oxidation: Butane-1,2-dione, butane-1,2-dial.
Reduction: Butane-1,2-diol.
Substitution: Butane-1,2-diol, various substituted derivatives.
Applications De Recherche Scientifique
3-Chlorobutane-1,2-diol has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Chlorobutane-1,2-diol involves its interaction with various molecular targets. The chlorine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of different products. Additionally, the hydroxyl groups can undergo oxidation or reduction, altering the compound’s chemical properties . These reactions are facilitated by the compound’s ability to form hydrogen bonds and interact with enzymes and other biological molecules .
Comparaison Avec Des Composés Similaires
3-Chloropropane-1,2-diol: Similar in structure but with one less carbon atom.
2-Chlorobutane-1,2-diol: Similar but with the chlorine atom on a different carbon.
Butane-1,2-diol: Lacks the chlorine atom, making it less reactive in substitution reactions.
Uniqueness: 3-Chlorobutane-1,2-diol is unique due to its specific placement of the chlorine atom, which imparts distinct reactivity and chiral properties. This makes it particularly useful in stereochemical studies and in the synthesis of chiral compounds .
Propriétés
Numéro CAS |
53496-34-7 |
|---|---|
Formule moléculaire |
C4H9ClO2 |
Poids moléculaire |
124.56 g/mol |
Nom IUPAC |
3-chlorobutane-1,2-diol |
InChI |
InChI=1S/C4H9ClO2/c1-3(5)4(7)2-6/h3-4,6-7H,2H2,1H3 |
Clé InChI |
CWHYTESDVACLIN-UHFFFAOYSA-N |
SMILES canonique |
CC(C(CO)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


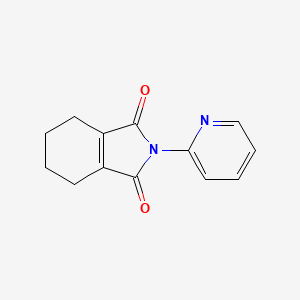

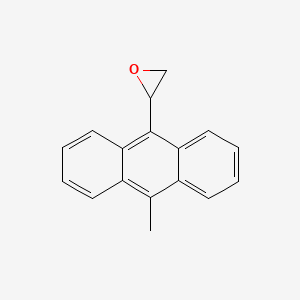



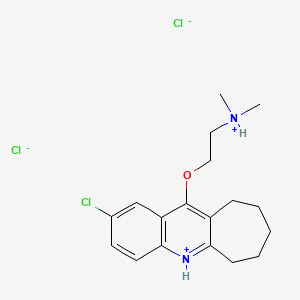
![Lithium 4-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-YL)azo]-2,5-dichlorobenzenesulphonate](/img/structure/B13764481.png)
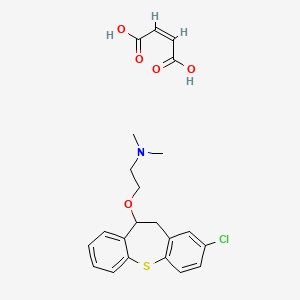
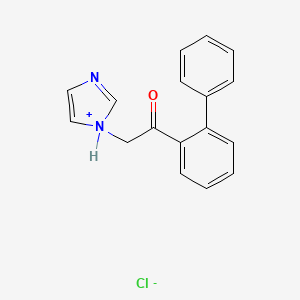
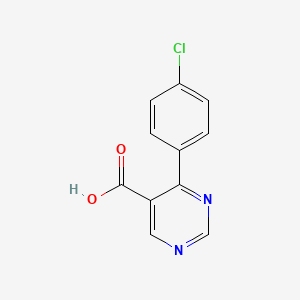
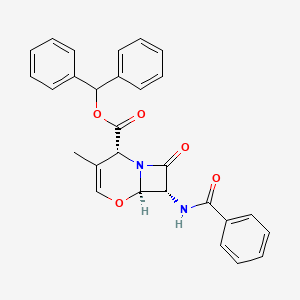
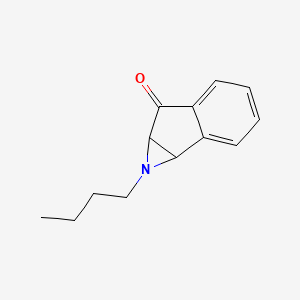
![Ethanethioic acid, S-[2-[(5-chloro-2-hydroxy-4-methylphenyl)amino]-2-oxoethyl] ester](/img/structure/B13764519.png)
